molecular formula C7H10N2O B098279 6-Propylpyrimidin-4-ol CAS No. 16353-07-4

6-Propylpyrimidin-4-ol

Cat. No. B098279
CAS RN: 16353-07-4
M. Wt: 138.17 g/mol
InChI Key: QQFOXWFPCYCCJS-UHFFFAOYSA-N
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Description

6-Propylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives. It is a heterocyclic compound that consists of a pyrimidine ring with a hydroxyl group and a propyl group attached to it. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

Mode of Action

6-Propylpyrimidin-4-ol interacts with its targets by acting as an inhibitor This means it binds to these enzymes and reduces their activity

Biochemical Pathways

The inhibition of DIO1 and TPO by this compound affects the thyroid hormone metabolism pathway . This can lead to downstream effects such as altered metabolic rate, growth, and development.

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of DIO1 and TPO. By inhibiting these enzymes, it can disrupt the normal synthesis and metabolism of thyroid hormones, leading to changes in metabolic rate, growth, and development . .

properties

IUPAC Name

4-propyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFOXWFPCYCCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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